5-Chloropyrimidine-2-carboxamide
Overview
Description
5-Chloropyrimidine-2-carboxamide is a chemical compound with the formula C5H4ClN3O and a molecular weight of 157.56 g/mol . It is used for research and development purposes .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The exact molecular structure of this compound is not provided in the available resources.Chemical Reactions Analysis
Pyrimidines, including this compound, exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The chemical reactions involving this compound are not explicitly detailed in the available resources.Scientific Research Applications
Inhibitors of NF-kappaB and AP-1 Gene Expression
5-Chloropyrimidine-2-carboxamide derivatives have been studied for their potential as inhibitors of NF-kappaB and AP-1 transcription factors. These factors are crucial in the regulation of genes involved in inflammation and immune responses. The structure-activity relationship studies have indicated that specific substitutions on the pyrimidine ring, particularly at the 5-position, are critical for activity. This research contributes to understanding how these compounds can potentially improve oral bioavailability and gastrointestinal permeability (Palanki et al., 2000).
Synthesis and Antimicrobial Activity
Another area of research involves the synthesis of new pyrimidine derivatives and evaluating their antimicrobial activities. For example, studies have been conducted on the reaction of 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides to produce pyrimidinones and triazinones with potential antimicrobial properties (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antitubercular Activity and Molecular Docking Studies
This compound derivatives have also been synthesized and tested for their antitubercular activity. The compounds with specific aryl moieties demonstrated potent activity against Mycobacterium tuberculosis. Molecular docking studies further suggest how these compounds interact with the target, making them potential anti-TB agents (Srinu et al., 2019).
Safety and Hazards
properties
IUPAC Name |
5-chloropyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H,(H2,7,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKGSDHPGYZYCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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